molecular formula C48H64N6O12S2 B12319002 Benzathine penicilline G tetrahydrate

Benzathine penicilline G tetrahydrate

Cat. No.: B12319002
M. Wt: 981.2 g/mol
InChI Key: WIDKTXGNSOORHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzathine penicillin G tetrahydrate is a long-acting form of penicillin G, a β-lactam antibiotic. It is used primarily for the treatment of bacterial infections caused by susceptible organisms. This compound is particularly effective against infections such as syphilis, group A streptococcal infections, and rheumatic fever .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzathine penicillin G tetrahydrate is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrahydrate form .

Industrial Production Methods: In industrial settings, the production of benzathine penicillin G tetrahydrate involves large-scale synthesis using similar reaction conditions. The process includes steps such as crystallization, purification, and drying to obtain the final product in its tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions: Benzathine penicillin G tetrahydrate undergoes various chemical reactions, including hydrolysis and substitution reactions.

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions include penicillin G and benzathine, which retain their antibacterial properties .

Scientific Research Applications

Benzathine penicillin G tetrahydrate has a wide range of applications in scientific research:

Mechanism of Action

Benzathine penicillin G tetrahydrate exerts its effects by interfering with bacterial cell wall synthesis. It inhibits the biosynthesis of cell-wall peptidoglycan, rendering the bacterial cell wall osmotically unstable, leading to cell death. This mechanism is effective during the active multiplication stage of susceptible bacteria .

Comparison with Similar Compounds

Uniqueness: Benzathine penicillin G tetrahydrate is unique due to its prolonged duration of action, which allows for less frequent dosing compared to other forms of penicillin. This makes it particularly useful for conditions requiring long-term antibiotic therapy .

Properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDKTXGNSOORHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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